![molecular formula C11H14N2O3 B2421155 Methyl 2-[2-(4-aminophenyl)acetamido]acetate CAS No. 926272-19-7](/img/structure/B2421155.png)
Methyl 2-[2-(4-aminophenyl)acetamido]acetate
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Description
“Methyl 2-[2-(4-aminophenyl)acetamido]acetate” is a chemical compound with a molecular weight of 222.24 . Its IUPAC name is methyl {[(4-aminophenyl)acetyl]amino}acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-[2-(4-aminophenyl)acetamido]acetate” is 1S/C11H14N2O3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-[2-(4-aminophenyl)acetamido]acetate” has a molecular weight of 222.24 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Antimalarial Activity
- Synthesis and Quantitative Structure-Activity Relationships of Tebuquine Derivatives: A study described the synthesis of a series of compounds, including those related to Methyl 2-[2-(4-aminophenyl)acetamido]acetate, for potential antimalarial activity. These compounds demonstrated significant activity against resistant strains of Plasmodium berghei in mice and primate models, suggesting their potential for clinical trials in humans (Werbel et al., 1986).
Synthesis of Aminosugars
- Synthesis of Derivatives of 2-Acetamido-2-deoxy-D-mannose: Research on the preparation of derivatives of 2-acetamido-2-deoxy-D-mannose, closely related to the chemical structure of interest, aimed at understanding the synthesis pathways and possible applications in biochemical fields (Yoshimura et al., 1972).
Anticonvulsant Properties
- Study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides: This research focused on the crystal structure and stereochemistry of certain acetamido derivatives, which were identified for their potential anticonvulsant activities. The study provided insights into the molecular features responsible for these activities (Camerman et al., 2005).
Organic Synthesis
- Oxindole Synthesis via Palladium-Catalyzed CH Functionalization: The research explored the use of Methyl 4-aminobenzoate, a compound structurally related to Methyl 2-[2-(4-aminophenyl)acetamido]acetate, in the synthesis of oxindoles using palladium catalysts. This highlights the utility of such compounds in complex organic syntheses (Magano et al., 2014).
Kappa-Opioid Agonists
- Structure/Activity Studies Related to Kappa-Opioid Agonists: A study developed a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, similar in structure to Methyl 2-[2-(4-aminophenyl)acetamido]acetate, for evaluation as opioid kappa agonists. The study revealed potent compounds with significant analgesic effects in animal models (Barlow et al., 1991).
Antibacterial Activity
- Synthesis of Novel 2-methyl-1-oxacephalosporins: The study investigated the synthesis of 2-methyl-1-oxacephalosporin compounds having acetamido substituents, related to the chemical of interest, for their antibacterial activity and spectrum (Okonogi et al., 1990).
Gene Delivery and DNA Binding
- Synthesis of Cationic Polythiophenes: A water-soluble cationic polythiophene derivative, poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide), was synthesized using a derivative similar to Methyl 2-[2-(4-aminophenyl)acetamido]acetate. The study explored its potential use in gene delivery and DNA binding (Carreon et al., 2014).
properties
IUPAC Name |
methyl 2-[[2-(4-aminophenyl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXDRYXLDMJEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-aminophenyl)acetamido]acetate | |
CAS RN |
926272-19-7 |
Source
|
Record name | methyl 2-[2-(4-aminophenyl)acetamido]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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